Regulatory Designation as a Monographed Impurity Standard vs. API Analogs
The most critical differentiation is functional. 3-Piperidinopropiophenone hydrochloride (CAS 886-06-6) is officially designated and supplied as Trihexyphenidyl Related Compound A (USP) and Trihexyphenidyl Impurity A (EP/BP), as well as an impurity in Pridinol . Its closest analogs (Tolperisone, Eperisone, Dyclonine) are designated as Active Pharmaceutical Ingredients (APIs) with documented therapeutic indications. There is no quantitative cross-over; the value of the target compound is defined by its traceable purity certificate for use as a reference standard in analytical methods specified in official pharmacopoeias .
| Evidence Dimension | Primary Market Function and Regulatory Designation |
|---|---|
| Target Compound Data | Pharmaceutical Secondary Standard / Certified Reference Material for impurity testing |
| Comparator Or Baseline | Comparator: Tolperisone (CAS 3644-61-9), Eperisone (CAS 56839-43-1), Dyclonine (CAS 536-43-6) are designated as Active Pharmaceutical Ingredients (APIs) / Finished Drug Products. |
| Quantified Difference | Functional divergence; not a potency metric. |
| Conditions | Regulatory framework defined by USP/EP/BP monographs. |
Why This Matters
This distinction directly determines procurement: analytical laboratories require the specific impurity standard to ensure method specificity and regulatory compliance, whereas an API is unsuitable for this purpose.
